molecular formula C8H10N2S3 B5474723 3,5-bis(ethylthio)-4-isothiazolecarbonitrile

3,5-bis(ethylthio)-4-isothiazolecarbonitrile

Cat. No.: B5474723
M. Wt: 230.4 g/mol
InChI Key: FOOCZCXVGQZTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(ethylthio)-4-isothiazolecarbonitrile is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(ethylthio)-4-isothiazolecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-bis(ethylthio)-4-isothiazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield the desired carbonitrile compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(ethylthio)-4-isothiazolecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3,5-bis(ethylthio)-4-isothiazolecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-bis(ethylthio)-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(trifluoromethyl)-4-isothiazolecarbonitrile
  • 3,5-bis(methylthio)-4-isothiazolecarbonitrile
  • 3,5-bis(phenylthio)-4-isothiazolecarbonitrile

Uniqueness

3,5-bis(ethylthio)-4-isothiazolecarbonitrile is unique due to its specific ethylthio substituents, which can influence its reactivity and properties compared to similar compounds. These differences can affect its solubility, stability, and interactions with other molecules, making it suitable for specific applications .

Properties

IUPAC Name

3,5-bis(ethylsulfanyl)-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S3/c1-3-11-7-6(5-9)8(12-4-2)13-10-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOCZCXVGQZTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=NS1)SCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.